molecular formula C9H13NO2S B13058495 3-Amino-3-(5-methylthiophen-2-YL)butanoic acid

3-Amino-3-(5-methylthiophen-2-YL)butanoic acid

Cat. No.: B13058495
M. Wt: 199.27 g/mol
InChI Key: CEHSLKINJXGTMR-UHFFFAOYSA-N
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Description

3-Amino-3-(5-methylthiophen-2-yl)butanoic acid is an organic compound with the molecular formula C9H13NO2S It is characterized by the presence of an amino group, a butanoic acid moiety, and a thiophene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-methylthiophen-2-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amino Acid Formation: The amino group and butanoic acid moiety can be introduced through a Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-methylthiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, anhydrides, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters, alkylated derivatives.

Scientific Research Applications

3-Amino-3-(5-methylthiophen-2-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-methylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(2-thienyl)propanoic acid: Similar structure but with a different substitution pattern on the thiophene ring.

    3-Amino-3-(4-methylphenyl)butanoic acid: Contains a phenyl ring instead of a thiophene ring.

    3-Amino-3-(5-chlorothiophen-2-yl)butanoic acid: Similar structure with a chlorine substituent on the thiophene ring.

Uniqueness

3-Amino-3-(5-methylthiophen-2-yl)butanoic acid is unique due to the presence of the methyl-substituted thiophene ring, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

3-amino-3-(5-methylthiophen-2-yl)butanoic acid

InChI

InChI=1S/C9H13NO2S/c1-6-3-4-7(13-6)9(2,10)5-8(11)12/h3-4H,5,10H2,1-2H3,(H,11,12)

InChI Key

CEHSLKINJXGTMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)(CC(=O)O)N

Origin of Product

United States

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